Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-
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Overview
Description
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- is an organosulfur compound with the molecular formula C18H14ClN3O3S. This compound is known for its vibrant color and is often used in dye and pigment industries. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 2-chloro-5-[[4-(phenylamino)phenyl]azo] group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- typically involves a multi-step process:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-aminobenzenesulfonic acid under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The azo group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases are commonly used.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and reactivity. The compound can interact with proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[[4-(phenylamino)phenyl]azo]-, monosodium salt
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]- is unique due to the presence of the chlorine atom and the azo group, which confer specific chemical properties and reactivity. Its vibrant color and solubility make it particularly valuable in dye and pigment industries.
Properties
CAS No. |
63216-91-1 |
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Molecular Formula |
C18H14ClN3O3S |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
5-[(4-anilinophenyl)diazenyl]-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C18H14ClN3O3S/c19-17-11-10-16(12-18(17)26(23,24)25)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H,(H,23,24,25) |
InChI Key |
FLOYGGLYWMATMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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